3-Chloro-4-ethylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

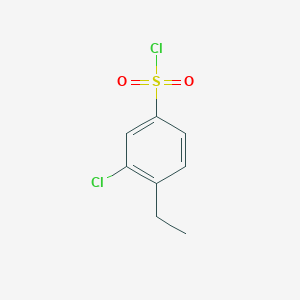

3-Chloro-4-ethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and an ethyl group at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes.

Synthetic Routes and Reaction Conditions:

Phosphorus Pentachloride Method: One common method for synthesizing benzenesulfonyl chlorides involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is typically carried out by heating a mixture of phosphorus pentachloride and sodium benzenesulfonate at 170-180°C for several hours.

Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under similar conditions.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The process is optimized for higher yields and purity, and the product is often used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Bases: Pyridine, triethylamine.

Solvents: Dichloromethane, toluene.

Major Products:

Applications De Recherche Scientifique

3-Chloro-4-ethylbenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-chloro-4-ethylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The chlorine atom on the benzene ring can also influence the reactivity and selectivity of the compound in different chemical reactions .

Comparaison Avec Des Composés Similaires

4-Methylbenzenesulfonyl Chloride:

3-Chlorobenzenesulfonyl Chloride: This compound has a chlorine atom at the third position but lacks the ethyl group.

Uniqueness:

- The presence of both the chlorine atom and the ethyl group in 3-chloro-4-ethylbenzenesulfonyl chloride makes it unique in terms of its reactivity and selectivity in chemical reactions. The combination of these substituents can influence the compound’s behavior in various synthetic applications, making it a valuable intermediate in organic synthesis .

Activité Biologique

3-Chloro-4-ethylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a chlorinated aromatic ring with an ethyl group and a sulfonyl chloride functional group, which are crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

1. Inhibition of Inflammasomes:

Recent studies have highlighted the role of sulfonyl chlorides in modulating inflammatory responses. For instance, compounds structurally related to this compound have been shown to inhibit the NLRP3 inflammasome, a key player in inflammatory diseases. The inhibition mechanism involves blocking the aggregation of ASC (apoptosis-associated speck-like protein containing a CARD) and preventing the release of pro-inflammatory cytokines such as IL-1β .

2. Antagonistic Effects on Receptors:

Research indicates that sulfonyl chlorides can act as antagonists on various receptors. For example, studies have demonstrated that related compounds exhibit noncompetitive inhibition on interleukin-8 receptors (CXCR1), which are involved in neutrophil migration and activation . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the aromatic ring, particularly at the 2 and 5 positions, significantly affect its potency. For example, removal or alteration of the chloro or ethyl groups leads to a marked decrease in inhibitory activity against IL-1β release .

| Modification | Effect on Activity |

|---|---|

| Removal of 5-Cl | Significant loss of activity |

| Removal of ethyl group | Moderate reduction in activity |

| Substitution at 2-position | Variable effects depending on substituent |

Case Studies and Research Findings

Several studies have explored the biological implications of sulfonyl chlorides similar to this compound:

Case Study 1: NLRP3 Inflammasome Inhibition

A study demonstrated that analogues of sulfonyl chlorides could inhibit IL-1β secretion in macrophages activated by lipopolysaccharide (LPS) and ATP. The lead compound showed an IC50 value of approximately 3.25 μM, indicating significant potency against inflammasome activation .

Case Study 2: CXCR1 Antagonism

Another investigation focused on the antagonistic properties of related compounds on CXCR1 receptors in vivo. These compounds effectively reduced neutrophil margination in animal models, providing evidence for their potential use in treating inflammatory disorders .

Propriétés

IUPAC Name |

3-chloro-4-ethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c1-2-6-3-4-7(5-8(6)9)13(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXROGOARSHZAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.